molecular formula C20H17N3O3 B6515261 3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene CAS No. 931965-35-4

3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene

Cat. No.: B6515261
CAS No.: 931965-35-4
M. Wt: 347.4 g/mol
InChI Key: LAWBPYBKGJPJGN-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene is a complex organic compound that belongs to the anthracene derivative family. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties

Mechanism of Action

Target of Action

It is known that anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Mode of Action

It is known that anthracene-based derivatives are synthesized by the suzuki/sonogashira cross-coupling reactions . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Anthracene derivatives possess interesting photochemical and photophysical properties , suggesting that they may interact with light-sensitive biochemical pathways.

Result of Action

Anthracene derivatives display useful biological activities . For example, some anthraquinone derivatives exert antimicrobial and anti-inflammatory activity .

Action Environment

It is known that the properties of anthracene-based derivatives can be tailored for application under specific conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene derivatives, including 3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene, often involves multi-step reactions. Common methods include:

Industrial Production Methods

Industrial production of anthracene derivatives typically involves large-scale application of the above synthetic methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), sulfonic acids (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while substitution can introduce various functional groups onto the anthracene core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene stands out due to its unique combination of an ethoxy-phenyl group and a triaza-cyclopenta structure, which imparts distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-2-24-13-5-3-12(4-6-13)19-15-11-21-16-10-18-17(25-7-8-26-18)9-14(16)20(15)23-22-19/h3-6,9-11H,2,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWBPYBKGJPJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC5=C(C=C43)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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